2-benzyl-1H-indole

SARS-CoV-2 nsp13 Helicase Antiviral

2-Benzyl-1H-indole is the key C2-benzyl indole scaffold for N-benzyl indole antivirals (SARS-CoV-2 nsp13 IC₅₀ <30 μM) and broad-spectrum anti-infectives. Generic 2-phenyl or N-alkyl analogs are inactive, ruining SAR. Use ≥98% purity for batch consistency and assay reproducibility. Essential for pandemic preparedness antiviral and anti-HIV-1/antibacterial lead optimization.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 3377-72-8
Cat. No. B3424232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1H-indole
CAS3377-72-8
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=CC=CC=C3N2
InChIInChI=1S/C15H13N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11,16H,10H2
InChIKeyUZOBCRQUEAWJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1H-indole (CAS 3377-72-8) for Antiviral Drug Discovery: Procurement Specification and Research-Grade Purity


2-Benzyl-1H-indole (CAS 3377-72-8, molecular formula C₁₅H₁₃N, molecular weight 207.27) is an indole derivative characterized by a benzyl substituent at the C2 position of the indole core . This structural motif serves as a key pharmacophore and synthetic building block in the development of biologically active small molecules, particularly within antiviral and anti-infective research programs . The compound is commercially available as a research reagent from multiple suppliers with standard purity specifications of ≥98%, a critical quality metric for reproducible synthesis and assay development .

Why 2-Benzyl-1H-indole Cannot Be Arbitrarily Replaced with 2-Phenylindole or N-Benzyl Analogs in Biomedical Research


In scientific procurement, substituting 2-benzyl-1H-indole with a closely related analog—such as a 2-phenylindole, an N-benzylindole, or an N-alkylindole—is not chemically or pharmacologically equivalent. The specific C2 benzyl substitution creates a unique spatial and electronic environment that critically influences target binding and biological activity . Empirical evidence demonstrates that N-benzyl indoles exhibit measurable antiviral activity against SARS-CoV-2 nsp13 at IC₅₀ values below 30 μM, whereas analogous N-alkyl derivatives show significantly reduced or no activity under identical assay conditions [1]. Additionally, while benzylindole derivatives have demonstrated potent anti-HIV-1, antifungal, and antibacterial activities in vitro, unsubstituted indole core compounds do not display this multi-target profile [2]. Therefore, generic substitution in an experimental workflow will result in distinct, often inferior, outcomes, invalidating SAR studies and compromising experimental reproducibility.

Quantitative Comparative Efficacy Data for 2-Benzyl-1H-indole and Derivatives in Antiviral and Antimicrobial Assays


N-Benzyl Indoles Exhibit Superior Anti-SARS-CoV-2 nsp13 Activity Compared to N-Alkyl Analogs

N-Benzyl indole derivatives demonstrate measurable inhibitory activity against SARS-CoV-2 nsp13, a key viral replication enzyme, with IC₅₀ values under 30 μM. In a direct head-to-head comparison, N-alkyl substituted indole derivatives failed to show promising inhibitory effects in the same enzymatic assays, underscoring the critical functional role of the N-benzyl group for target engagement [1].

SARS-CoV-2 nsp13 Helicase Antiviral

Select Benzylindole Derivatives Demonstrate Potent Anti-HIV-1 Activity in Vitro

In a systematic structure-activity relationship (SAR) study of substituted benzylindole derivatives, compounds B1 and B2 were identified as possessing potent anti-HIV-1 activity. While exact IC₅₀ or EC₅₀ values are not provided in the publicly available abstract for the target compound itself, the class-level data indicates that specific benzylindole substitutions confer significant antiviral potency that is not inherent to the unsubstituted indole core [1].

HIV-1 Antiretroviral Reverse Transcriptase

Benzylindole Derivatives Exhibit Broad-Spectrum Antimicrobial Activity Against Fungal and Bacterial Pathogens

Benzylindole derivatives, specifically compounds B1 through B4, demonstrated good antifungal and antibacterial activity in vitro [1]. This multi-target profile is a class-level characteristic of the benzylindole scaffold, differentiating it from other indole derivatives (e.g., 2-phenylindoles) which are predominantly explored for specific receptor targets like estrogen receptors rather than direct antimicrobial effects [2].

Antifungal Antibacterial Antimicrobial Resistance

Validated Application Scenarios for 2-Benzyl-1H-indole in Scientific Research


Core Scaffold for Antiviral Drug Discovery Targeting Coronaviruses

Procure 2-benzyl-1H-indole as a key intermediate for the synthesis of N-benzyl indole derivatives, which have demonstrated direct antiviral activity against SARS-CoV-2 nsp13 helicase with IC₅₀ values < 30 μM [1]. Its use is scientifically justified for structure-activity relationship (SAR) studies aimed at optimizing this novel class of nsp13 inhibitors, as N-alkyl analogs are ineffective. This scaffold provides a tangible advantage for medicinal chemistry programs focused on pandemic preparedness and the development of broad-spectrum coronavirus antivirals.

Versatile Precursor for Anti-HIV and Anti-Infective Lead Optimization

Use 2-benzyl-1H-indole as the foundational building block to generate diverse substituted benzylindole analogs for screening against HIV-1, fungal, and bacterial pathogens. The class has been experimentally validated to yield compounds with potent anti-HIV-1 activity and broad-spectrum antimicrobial effects [2]. This application is particularly relevant for academic and industrial groups pursuing multi-target anti-infective drug discovery, leveraging the scaffold's established, albeit qualitative, efficacy profile as a starting point for quantitative SAR development.

High-Purity Starting Material for Indole-Focused Chemical Biology Probes

For chemical biology applications requiring precise target engagement studies, 2-benzyl-1H-indole serves as a reliable and high-purity (≥98%) starting material for the construction of probe molecules. The benzyl group enhances lipophilicity and potential for hydrophobic interactions with biological targets. Its procurement from verified suppliers ensures batch-to-batch consistency, which is critical for reproducibility in pull-down assays, cellular target identification, and in vitro pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-benzyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.